molecular formula C27H27N5O3S B2480235 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-60-8

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2480235
CAS RN: 887222-60-8
M. Wt: 501.61
InChI Key: XPAUNOWURWFSEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" often involves multiple steps, including ring formation, functionalization, and the introduction of specific substituent groups to achieve the desired structure. For similar compounds, methodologies involve cyclization, Mannich reactions, and specific substitutions guided by spectroscopic techniques such as FT-IR, NMR (1H and 13C), and X-ray powder diffraction for structural characterization (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using advanced techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and their electronic environment. Density Functional Theory (DFT) calculations, including B3LYP functional at a 6-311G(d,p) basis set, complement these findings by providing theoretical insights into the electronic structure, molecular orbitals, and potential energy surfaces (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical behavior of "this compound" in reactions can be influenced by its functional groups and molecular structure. Compounds with similar structures exhibit a range of reactivities, including participation in Mannich reactions, cyclization processes, and Michael addition reactions, underlining the versatility and reactivity of such molecules (Wu et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray diffraction provide valuable data on crystal geometry, aiding in the determination of the compound's physical characteristics and stability under various conditions (Rahmani et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity towards other compounds, pH stability, and interaction with biological molecules are essential for applications in drug development and materials science. Studies involving molecular docking and biological activity assays help in understanding the interaction mechanisms at the molecular level, providing insights into potential applications and reactivity patterns (Wu et al., 2021).

Scientific Research Applications

Antimicrobial Activities

  • Compounds structurally related to 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated antimicrobial activities. For instance, azole derivatives including 1,2,4-triazole compounds have been found to display activity against various microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).

Anti-Inflammatory Activity

  • Thiazolo[3,2-b]-1,2,4-triazole compounds, sharing a core structure with the compound , have been synthesized and investigated for their anti-inflammatory activities. These compounds, including their Michael addition products, have shown promising results in this area of research (Tozkoparan et al., 1999).

Antidepressant Properties

  • Benzylpiperazine derivatives, related to the compound , have been explored for their potential as dual antidepressant drugs. They have been evaluated for their affinity to 5-HT1A receptors and serotonin reuptake inhibition, which are key targets in antidepressant therapy (Orus et al., 2002).

Angiotensin II Antagonism

  • Research on 1,2,4-triazoles and related structures has extended to evaluating their role as angiotensin II antagonists. These compounds have been synthesized and tested for their efficacy in blocking angiotensin II responses, a key factor in hypertension management (Ashton et al., 1993).

Anticancer Properties

  • Benzimidazole derivatives with 1,2,4-triazole moieties, similar to the compound of interest, have been studied for their anti-cancer properties. Their molecular stabilities and conformations have been analyzed, highlighting their potential in cancer research (Karayel, 2021).

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-34-21-10-5-9-20(17-21)23(31-14-12-30(13-15-31)18-19-7-3-2-4-8-19)24-26(33)32-27(36-24)28-25(29-32)22-11-6-16-35-22/h2-11,16-17,23,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUNOWURWFSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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